molecular formula C13H16N2O2S B2907852 1-(mesitylsulfonyl)-2-methyl-1H-imidazole CAS No. 500119-33-5

1-(mesitylsulfonyl)-2-methyl-1H-imidazole

Cat. No.: B2907852
CAS No.: 500119-33-5
M. Wt: 264.34
InChI Key: WWACCINXQCJXNO-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a mesitylsulfonyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(mesitylsulfonyl)-2-methyl-1H-imidazole typically involves the reaction of mesitylsulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

The reaction can be represented as follows:

Mesitylsulfonyl chloride+2-methylimidazoleThis compound+HCl\text{Mesitylsulfonyl chloride} + \text{2-methylimidazole} \rightarrow \text{this compound} + \text{HCl} Mesitylsulfonyl chloride+2-methylimidazole→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Mesitylsulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The mesitylsulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazoles, while oxidation reactions may produce imidazole N-oxides.

Scientific Research Applications

1-(Mesitylsulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(mesitylsulfonyl)-2-methyl-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    1-(Tosyl)-2-methyl-1H-imidazole: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    1-(Mesitylsulfonyl)-4-nitroimidazole: Contains a nitro group on the imidazole ring.

    1-(Mesitylsulfonyl)-2-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(Mesitylsulfonyl)-2-methyl-1H-imidazole is unique due to the presence of the mesitylsulfonyl group, which can impart specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-7-10(2)13(11(3)8-9)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWACCINXQCJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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